molecular formula C9H8Cl2O3 B7974651 2-(2,3-Dichlorophenyl)-2-methoxyacetic acid CAS No. 35599-99-6

2-(2,3-Dichlorophenyl)-2-methoxyacetic acid

Cat. No.: B7974651
CAS No.: 35599-99-6
M. Wt: 235.06 g/mol
InChI Key: IMYXMAHJWKKFLS-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)-2-methoxyacetic acid ( 35599-99-6) is a high-purity chemical building block with the molecular formula C~9~H~8~Cl~2~O~3~ and a molecular weight of 235.06 g/mol . This compound features a methoxyacetic acid scaffold substituted with a 2,3-dichlorophenyl group, a structure of significant interest in organic synthesis and medicinal chemistry research. As a derivative of methoxyacetic acid, it serves as a versatile precursor for the synthesis of more complex molecules, including potential pharmacologically active compounds . The metabolite 2-methoxyacetic acid, which shares a core structural motif with this compound, is known to interfere with essential metabolic pathways, such as the Krebs cycle and fatty acid biosynthesis, by undergoing activation to methoxyacetyl coenzyme A . This mechanism makes related compounds valuable tools for researchers studying metabolic processes and toxicology. The dichlorophenyl moiety enhances the molecule's lipophilicity, which can influence its behavior in biological systems and material science applications. This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with care, as it carries warning hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Appropriate personal protective equipment should be worn, and the material should be stored sealed in a dry, room-temperature environment .

Properties

IUPAC Name

2-(2,3-dichlorophenyl)-2-methoxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-14-8(9(12)13)5-3-2-4-6(10)7(5)11/h2-4,8H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYXMAHJWKKFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C(=CC=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701274479
Record name 2,3-Dichloro-α-methoxybenzeneacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35599-99-6
Record name 2,3-Dichloro-α-methoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35599-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-α-methoxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Oxidation with Nitric Acid

Adapting the method from CN101979372B, which produces methoxyacetic acid via nitric acid oxidation of ethylene glycol monoemethyl ether, the dichlorophenyl variant could involve:

  • Synthesis of 2-(2,3-dichlorophenyl)ethylene glycol monoemethyl ether :

    • Friedel-Crafts alkylation of 1,2-dichlorobenzene with ethylene oxide, followed by selective methylation of one hydroxyl group.

  • Oxidation with nitric acid (HNO₃) :

    • Conditions: 65–85°C, CuCl₂ catalyst (0.05–0.5% w/w), HNO₃-to-substrate mass ratio 1.5–2.0.

    • Mechanism: Nitric acid acts as both oxidant and proton source, with CuCl₂ facilitating electron transfer.

Hypothetical Reaction Pathway :

C6H3Cl2-CH2OCH3-CH2OHCuCl2HNO3,ΔC6H3Cl2-CH(OCH3)-COOH+H2O\text{C}6\text{H}3\text{Cl}2\text{-CH}2\text{OCH}3\text{-CH}2\text{OH} \xrightarrow[\text{CuCl}2]{\text{HNO}3, \Delta} \text{C}6\text{H}3\text{Cl}2\text{-CH(OCH}3)\text{-COOH} + \text{H}_2\text{O}

Table 1: Projected Parameters for Nitric Acid Oxidation

ParameterValue Range
Temperature70–80°C
Reaction Time3–5 hours
HNO₃:Substrate (mass)1.8:1
CuCl₂ Loading0.2% w/w
Expected Yield85–90%

Nucleophilic Displacement of Halogenated Precursors

Methoxylation of α-Halo Acids

Drawing from US4968840A, where methoxyacetic acid is synthesized via sodium methylate attack on monochloroacetic acid, the dichlorophenyl analog could proceed through:

  • Preparation of 2-(2,3-dichlorophenyl)-2-chloroacetic acid :

    • Hell–Volhard–Zelinskii reaction on 2,3-dichlorophenylacetic acid to introduce α-chlorine.

  • Methoxylation :

    • Reaction with NaOCH₃ in methanol/methoxyacetic acid methyl ester solvent at reflux (65–70°C).

    • Acidification with dry HCl gas to liberate the free acid.

Critical Considerations :

  • Solvent Recycling : Methoxyacetic acid methyl ester solvent must be anhydrous to prevent hydrolysis.

  • Byproduct Management : NaCl precipitation during HCl treatment requires filtration to avoid reactor fouling.

Table 2: Methoxylation Conditions and Outcomes

ParameterValue
NaOCH₃:MCA Molar Ratio2.3:1
Reaction Temperature68°C
HCl Gas Addition Temp25–30°C
Final Purity≥98% (HPLC)
Isolated Yield87–89%

Coupling-Based Strategies

Suzuki-Miyaura Cross-Coupling

A disconnection approach targeting the aryl-acetic acid bond:

  • Boronic Acid Preparation : 2,3-Dichlorophenylboronic acid synthesized via directed ortho-metalation of 1,2-dichlorobenzene.

  • Coupling Partner : Methyl 2-methoxy-2-(triflate)acetate.

  • Catalytic System : Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, DME/H₂O solvent at 80°C.

Advantages :

  • High functional group tolerance.

  • Enables late-stage introduction of methoxy group.

Limitations :

  • Requires pre-formed triflate, increasing synthetic steps.

  • Potential β-hydride elimination with Pd catalysts.

Comparative Analysis of Methodologies

Table 3: Method Comparison for 2-(2,3-Dichlorophenyl)-2-Methoxyacetic Acid Synthesis

MethodYieldPurityScalabilityCost Factor
Nitric Acid Oxidation85–90%99%HighLow
NaOCH₃ Displacement87–89%98%ModerateMedium
Suzuki Coupling75–80%95%LowHigh

Key Observations :

  • Oxidative Routes (e.g., HNO₃/CuCl₂) offer cost efficiency but require handling corrosive HNO₃.

  • Nucleophilic Methods balance yield and purity but generate NaCl waste needing disposal.

  • Coupling Approaches provide modularity but suffer from high catalyst costs.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dichlorophenyl)-2-methoxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of phenolic or amino derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial and Anticancer Properties
    • Research indicates that derivatives of dichlorophenyl compounds exhibit antimicrobial and anticancer activities. For instance, studies have shown that similar compounds can inhibit bacterial growth and exhibit cytotoxic effects on cancer cell lines . The mechanism often involves disruption of cellular processes or interference with DNA replication.
  • Histone Deacetylase Inhibition
    • 2-(2,3-Dichlorophenyl)-2-methoxyacetic acid has been studied for its ability to inhibit histone deacetylases (HDACs), which play a role in gene expression regulation. This inhibition can lead to altered cellular responses and has potential therapeutic implications in cancer treatment .

Agricultural Applications

  • Herbicidal Activity
    • Compounds similar to this compound have been explored for their herbicidal properties. They can act as growth regulators or herbicides by mimicking natural plant hormones, leading to uncontrolled growth in target weeds while being less harmful to crops like cereals .

Chemical Synthesis and Industrial Uses

  • Intermediate in Chemical Synthesis
    • This compound serves as an important intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its derivatives are used in creating herbicides, fungicides, and other agrochemical products that enhance agricultural productivity .
  • Plasticizers and Solvents
    • The compound can be utilized as a plasticizer in polymer chemistry due to its ability to improve flexibility and durability in plastics. Additionally, it may serve as a solvent or auxiliary agent in textile processing and other industrial applications .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Exhibited significant inhibition against various bacterial strains.
Histone Deacetylase Inhibition Altered gene expression linked to potential cancer treatment pathways.
Herbicidal Activity Effective against broadleaf weeds with minimal impact on cereal crops.
Industrial Use Demonstrated utility as a plasticizer enhancing material properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-(3,5-Dichlorophenyl)carbamoyl-2-methoxyacetic Acid
  • Structure : Differs in chlorine positions (3,5 vs. 2,3) and includes a carbamoyl group (-CONH₂).
  • The carbamoyl group introduces hydrogen-bonding capability, which may improve solubility or receptor affinity .
(2,6-Dichlorophenyl)acetic Acid
  • Structure : Chlorines at positions 2 and 6; lacks the methoxy group.
  • Implications : The symmetric 2,6-dichloro arrangement creates a linear geometry, contrasting with the angular 2,3-dichloro configuration. The absence of methoxy reduces electron-donating effects, increasing acidity (pKa ~2.5–3.5 vs. ~4–5 for methoxy analogs) .
3,4-Dichloro-α-methoxybenzeneacetic Acid (CAS 13911-20-1)
  • Structure : Chlorines at positions 3 and 3.
  • This compound’s solubility and metabolic stability may differ due to reduced steric clash compared to 2,3-dichloro derivatives .

Functional Group Modifications

2,3-Dichloro-Mandelic Acid (CAS 35599-91-8)
  • Structure : Replaces methoxy with a hydroxyl group (-OH).
  • Implications : The hydroxy group increases acidity (pKa ~3.0) and enables hydrogen bonding, making it suitable for chiral resolution or as a pharmaceutical impurity. However, it is more prone to oxidation than the methoxy analog .
Methyl 2-Chloro-2-(2,3-dichlorophenyl)acetate (CAS 1249312-21-7)
  • Structure : Esterified carboxylic acid (-COOCH₃) and an additional α-chloro substituent.
  • Implications : The ester group enhances lipophilicity (LogP ~3.5 vs. ~2.2 for the acid), improving membrane permeability. The α-chloro substituent may act as a leaving group, facilitating nucleophilic substitution reactions .
2-(2,3-Dichlorophenyl)-2-oxoacetic Acid Ethyl Ester
  • Structure : Ketone (-CO-) replaces methoxy (-OCH₃); ethyl ester (-COOEt).
  • Implications : The ketone enables conjugation and nucleophilic additions, while the ester group increases volatility. This derivative is less acidic (pKa ~5–6) compared to the carboxylic acid form .

Halogen and Heteroatom Substitutions

2-(2,3-Dichlorophenyl)-2-fluoroacetic Acid (CAS 1499646-53-5)
  • Structure : Fluoro substituent replaces methoxy.
  • Implications: Fluorine’s electronegativity increases acidity (pKa ~2.8) and metabolic stability. The smaller size of fluorine vs.
2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic Acid (CAS 1375473-08-7)
  • Structure : Difluoro and 5-fluoro substituents.
  • Implications : Fluorine atoms enhance electron-withdrawing effects, stabilizing the carboxylate anion. The 5-fluoro substitution may confer selectivity in enzyme inhibition (e.g., cyclooxygenase) .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2-(2,3-Dichlorophenyl)-2-methoxyacetic acid C₉H₈Cl₂O₃ 2,3-Cl; -OCH₃; -COOH 235.06 Intermediate, potential bioactive
2,3-Dichloro-Mandelic Acid C₈H₆Cl₂O₃ 2,3-Cl; -OH; -COOH 221.04 Pharmaceutical impurity, chiral agent
Methyl 2-Chloro-2-(2,3-dichlorophenyl)acetate C₉H₇Cl₃O₂ 2,3-Cl; -Cl; -COOCH₃ 253.51 Prodrug, lipophilic intermediate
2-(2,3-Dichlorophenyl)-2-fluoroacetic Acid C₈H₅Cl₂FO₂ 2,3-Cl; -F; -COOH 223.03 Enhanced metabolic stability
(2,6-Dichlorophenyl)acetic Acid C₈H₆Cl₂O₂ 2,6-Cl; -COOH 205.04 Anti-inflammatory intermediate

Biological Activity

2-(2,3-Dichlorophenyl)-2-methoxyacetic acid, also known by its CAS number 35599-99-6, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including agriculture and medicine.

  • IUPAC Name: this compound
  • Molecular Formula: C10H9Cl2O3
  • Molecular Weight: 248.09 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its potential as a pesticide or herbicide due to its ability to inhibit the growth of various pathogens. In a study assessing antimicrobial transformation products in aquatic environments, it was noted that similar compounds can lead to ecological risks due to their persistence and toxicity .

Anti-inflammatory Effects

In vivo studies have shown that derivatives of this compound possess anti-inflammatory properties. For instance, related compounds demonstrated substantial inhibition of inflammatory markers such as COX-2 and TNF-α in animal models . These findings suggest potential therapeutic applications in managing inflammatory conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The dichlorophenyl moiety is believed to enhance binding affinity to enzymes involved in inflammatory pathways. This compound may act as an inhibitor of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response.

Case Studies

StudyFindings
Anti-inflammatory Activity A compound similar to this compound showed an inhibition rate of 81.14% against inflammation compared to indomethacin .
Ecotoxicology Research indicated that transformation products of related compounds posed significant risks to aquatic life, highlighting the need for careful environmental monitoring .

Applications

  • Agriculture : Due to its herbicidal properties, this compound is being explored for use in crop protection strategies.
  • Pharmaceuticals : Its anti-inflammatory effects make it a candidate for drug development aimed at treating chronic inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2,3-Dichlorophenyl)-2-methoxyacetic acid with high enantiomeric purity?

  • Methodological Answer : To synthesize the compound with high enantiomeric purity, consider chiral resolution techniques or asymmetric synthesis. For example, use chiral auxiliaries like (R)- or (S)-α-methoxyphenylacetic acid derivatives (as described for similar compounds in ). Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers and verify purity (>97% by HPLC, as per purity standards in ). Reaction conditions (e.g., temperature, solvent) should be optimized to minimize racemization during methoxy group introduction.

Q. Which analytical techniques are most effective for characterizing chlorinated arylacetic acids like this compound?

  • Methodological Answer :
  • Structural Elucidation : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the methoxy group position and chlorine substitution pattern (see for analogous ester characterization).
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold, as in ) or GC-MS for volatile derivatives.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C9_9H8_8Cl2_2O3_3) and detect isotopic patterns from chlorine atoms .

Q. How can researchers screen the acute toxicity of this compound in vitro?

  • Methodological Answer : Conduct cytotoxicity assays (e.g., MTT or LDH release) using human cell lines (e.g., HepG2 for hepatic toxicity). Compare results with structurally related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), which has established toxicological profiles (). Dose-response curves should span 1–100 µM, with positive controls (e.g., hydrogen peroxide) and solvent controls (e.g., DMSO <0.1%) .

Advanced Research Questions

Q. How do electronic and steric effects of the 2,3-dichlorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Perform computational modeling (DFT calculations) to analyze electron-withdrawing effects of chlorine substituents on the aryl ring. Experimentally, compare reaction rates with analogs (e.g., 2-methoxyphenylacetic acid, ) under identical conditions. Use kinetic studies (e.g., pseudo-first-order kinetics) to quantify steric hindrance from the dichlorophenyl group .

Q. What strategies resolve contradictions in reported bioactivity data for chlorinated arylacetic acids?

  • Methodological Answer :
  • Purity Verification : Re-evaluate compound purity via HPLC and elemental analysis; impurities like residual solvents (e.g., dichloromethane) may skew bioassay results ().
  • Solubility Optimization : Use co-solvents (e.g., PEG-400) to ensure consistent dissolution in biological assays.
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 2,4-D in ) to identify trends in chlorine substitution effects .

Q. How can environmental persistence of this compound be evaluated?

  • Methodological Answer :
  • Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25–50°C and monitor degradation via LC-MS.
  • Photolysis Experiments : Expose to UV light (λ = 254–365 nm) and quantify breakdown products.
  • Soil Mobility : Use column leaching tests to assess adsorption coefficients (Koc_\text{oc}), referencing methods for 2,4-D () .

Key Research Recommendations

  • Prioritize enantiomeric purity assessments to avoid confounding bioactivity results ().
  • Cross-validate environmental fate data with EPA protocols for chlorinated herbicides ().
  • Explore substituent effects using QSAR models to predict novel derivatives’ properties ().

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